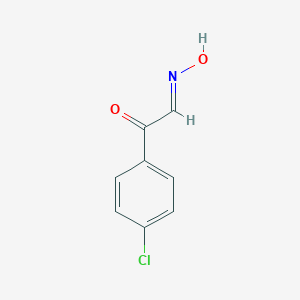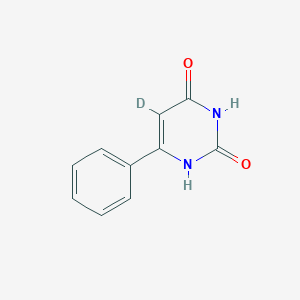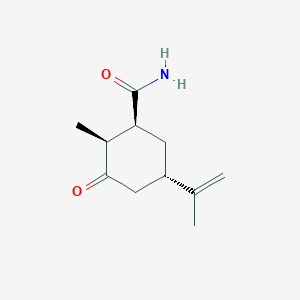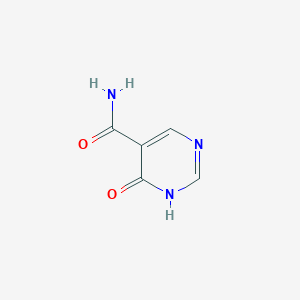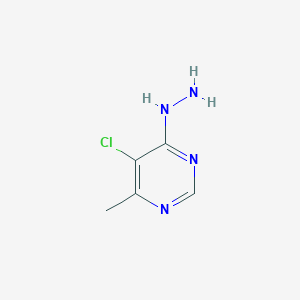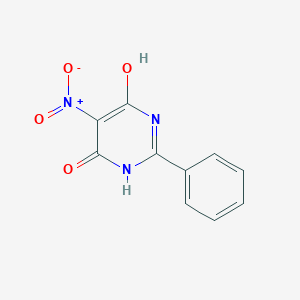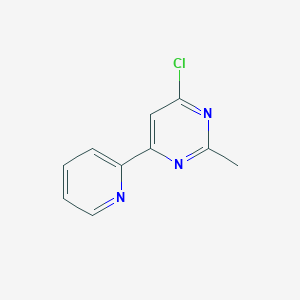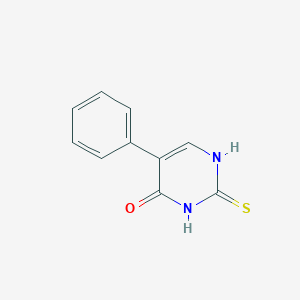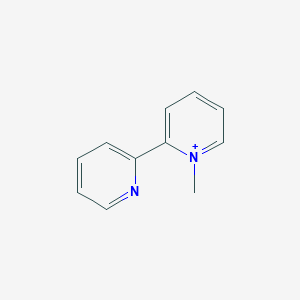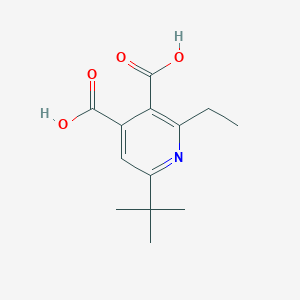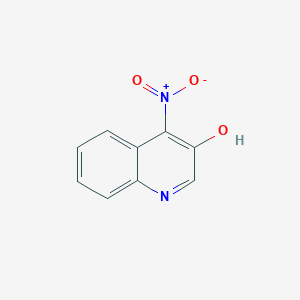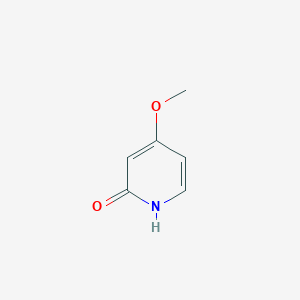
4-Methoxy-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Methoxy-2(1H)-pyridinone, such as 4-hydroxy-2-quinolones, has been discussed in several publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches for these compounds involve various methods and their applications in the synthesis of related four-membered to seven-membered heterocycles .Applications De Recherche Scientifique
Microwave-Assisted Solid-Phase Diels-Alder Reactions
4-Methoxy-2(1H)-pyridinone was used in a study on microwave-assisted solid-phase Diels-Alder reactions of 2(1H)-pyrazinones. The research explored the separation of pyridines from pyridinone byproducts, employing a tailor-made acid-labile linker based on syringaldehyde, which showed superior cleavage rates compared to standard linkers. This study underscores the compound's role in facilitating efficient synthetic pathways for complex organic molecules (Kaval et al., 2003).
Synthesis of Polysubstituted 3-Halo-2(1H)-pyridinones
Another study detailed the synthesis of polysubstituted 3-halo-2(1H)-pyridinones, emphasizing the compound's significance as an intermediate for various nitrogen heterocycles. These compounds are crucial for synthesizing biologically active natural products, showcasing the chemical's pivotal role in pharmaceutical research (Agami et al., 2002).
Photophysics of Pyridinone Derivatives
Research on the photophysical characteristics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs, including a methoxy derivative, highlights the compound's application in understanding intramolecular charge transfer processes. This investigation provides insights into the compound's potential applications in material sciences, particularly in developing emissive materials (Behera et al., 2015).
Alzheimer's Disease Therapy
A study focused on designing N-phenyl-3-methoxy-4-pyridinone derivatives as dual functional agents for Alzheimer's disease therapy. These compounds exhibit both H3 receptor antagonistic activities and potent inhibitory activities against Aβ1-40/Aβ1-42 aggregation, underlining the compound's therapeutic potential (Zhang et al., 2020).
Fluorescence Studies
In fluorescence studies, 2-methoxy- and 2-morpholino pyridine compounds were synthesized and analyzed for their high emissive properties in solution and solid state. This research demonstrates the compound's utility in developing new fluorescent materials for various applications, from sensing to imaging (Hagimori et al., 2019).
Hydrophilic Chelators for Iron Determination
Another application is in the synthesis of hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents for iron determination in water samples. These new chelators show promise in analytical chemistry for environmental monitoring and agricultural applications (Moniz et al., 2019).
Propriétés
IUPAC Name |
4-methoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2(1H)-pyridinone | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


